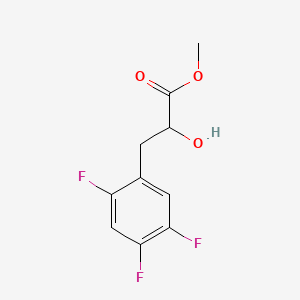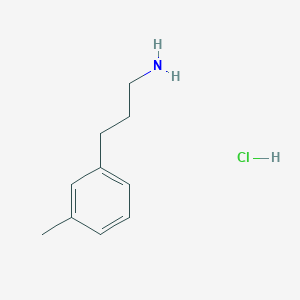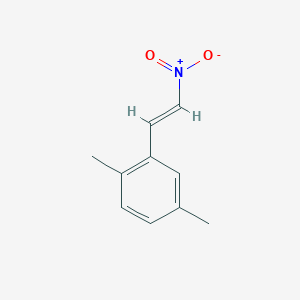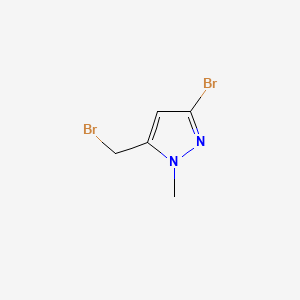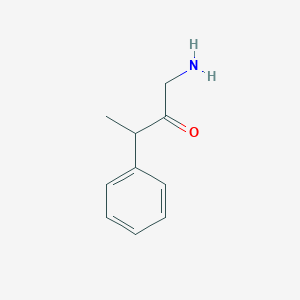
2-Butanone, 1-amino-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butanone, 1-amino-3-phenyl- is an organic compound with the molecular formula C10H13NO It is a derivative of butanone, where an amino group and a phenyl group are attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Butanone, 1-amino-3-phenyl- involves the reaction of 2-butanone with aniline in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the formation of the desired product. Another method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with 2-butanone to form the intermediate, which is then treated with ammonia to yield the final product .
Industrial Production Methods
Industrial production of 2-Butanone, 1-amino-3-phenyl- often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the compound. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1-amino-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., hydroxylamine) are used under specific conditions to achieve substitution reactions
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzyl alcohol.
Reduction: Formation of 1-phenyl-2-butanol or 1-amino-3-phenylbutane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Butanone, 1-amino-3-phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-Butanone, 1-amino-3-phenyl- involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes and receptors, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-butanone: Similar structure but lacks the amino group.
3-Phenyl-2-butanone: Similar structure but with different substitution pattern.
1-Amino-3-phenyl-2-butanol: Similar structure but with an additional hydroxyl group .
Uniqueness
2-Butanone, 1-amino-3-phenyl- is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-amino-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
InChI Key |
SDNMZYHRZSSQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



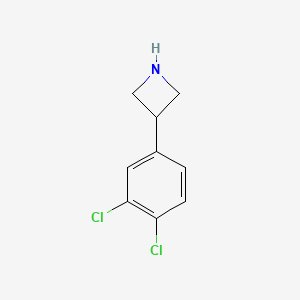
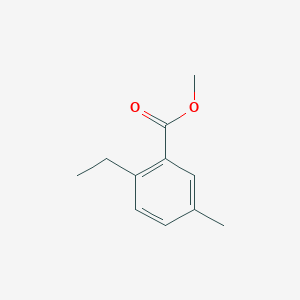

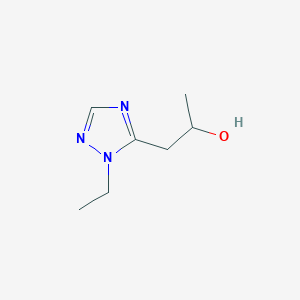
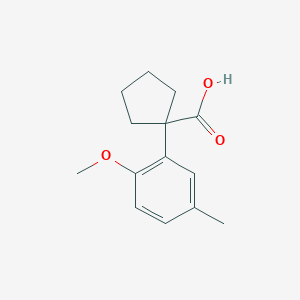
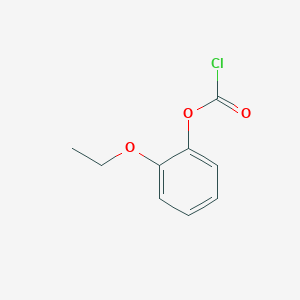
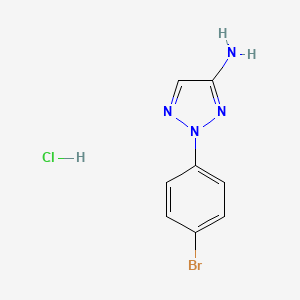
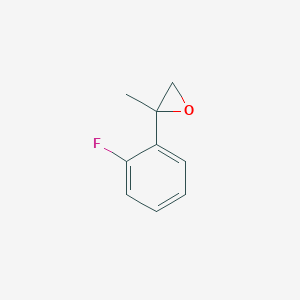
![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
